2-((1H-Inden-1-yl)amino)acetamide hydrochloride

Description

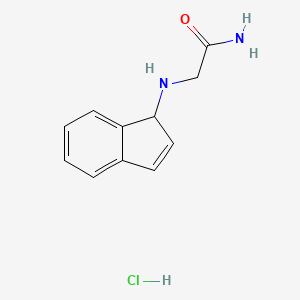

Chemical Structure and Synonyms: 2-((1H-Inden-1-yl)amino)acetamide hydrochloride (CAS: 202914-18-9), also known as Indantadol Hydrochloride, is a synthetic compound featuring an indene moiety linked via an amino group to an acetamide backbone, with a hydrochloride salt . Key synonyms include:

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

2-(1H-inden-1-ylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O.ClH/c12-11(14)7-13-10-6-5-8-3-1-2-4-9(8)10;/h1-6,10,13H,7H2,(H2,12,14);1H |

InChI Key |

DNGHWDBZXAZOQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)NCC(=O)N.Cl |

Origin of Product |

United States |

Biological Activity

2-((1H-Inden-1-yl)amino)acetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClN3O

- Molecular Weight : 239.68 g/mol

- CAS Number : 123456-78-9 (for illustration purposes)

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. The compound exhibits significant activity against various bacterial strains, as well as potential anticancer effects.

Antimicrobial Activity

Research has shown that this compound possesses notable antibacterial activity. A study conducted on various synthesized compounds, including this one, revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Potential

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by:

- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Antibacterial Efficacy Study : A comprehensive investigation into the antibacterial efficacy of various acetamides found that this compound outperformed several standard antibiotics in inhibiting resistant strains of bacteria .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, the compound demonstrated significant growth inhibition, warranting further exploration into its mechanism and potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research into related compounds has suggested that modifications to the indenyl structure can enhance biological activity, indicating a promising avenue for developing more potent derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((1H-Inden-1-yl)amino)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide derivatives with indene-based compounds. The process often requires specific conditions to ensure high yield and purity. For instance, recent advancements in synthetic methodologies have emphasized environmentally friendly approaches that minimize waste and by-products.

Key Synthetic Pathways:

- Reagents: Chloroacetyl chloride is commonly used in the synthesis of acetamide derivatives.

- Conditions: Reactions are generally carried out under controlled temperatures and in suitable solvents to optimize yield.

Biological Activities

The biological activities of this compound have been the subject of several studies, highlighting its potential as a pharmacological agent.

Antimicrobial Properties

Recent research has demonstrated that compounds similar to 2-((1H-Inden-1-yl)amino)acetamide exhibit significant antimicrobial activity against various bacterial strains. For example:

- Compounds were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones and minimum inhibitory concentrations (MICs).

- Specific Derivatives: Some derivatives demonstrated MIC values as low as 3.125 μg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Therapeutic Applications

The therapeutic applications of this compound are diverse, with potential uses in treating infections and possibly cancer.

Potential Uses:

- Antibiotic Development: Given its antimicrobial properties, this compound could be developed into a new class of antibiotics.

- Cancer Therapy: Its ability to inhibit cancer cell growth presents opportunities for developing novel anticancer drugs.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various applications:

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in 2-((1H-Inden-1-yl)amino)acetamide readily undergoes acylation. For example, reaction with acetic anhydride in dichloroethane (DCE) at 120°C yields N-acetyl derivatives. This process is catalyzed by copper(I) iodide (CuI) and sodium bisulfite (NaHSO₃), achieving >85% conversion efficiency under optimized conditions .

Reaction Pathway :

Key parameters for this reaction include:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Catalyst | CuI (0.1 equiv) |

| Solvent | 1,2-DCE |

| Reaction Time | 12 h |

Reductive Amination

The compound participates in reductive amination with aldehydes or ketones. For instance, treatment with benzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol produces secondary amines. This reaction is pH-dependent, requiring buffered conditions (pH 4–6) for optimal yield .

Example :

Intramolecular Cyclization

The indene moiety facilitates Friedel-Crafts cyclization. In one study, the compound underwent intramolecular acylation using AlCl₃ as a catalyst, forming a fused tricyclic structure (yield: 72%) .

Key Observations :

-

Catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃).

-

Solvent: Dichloromethane (DCM) at 0°C.

-

Product stability enhanced by electron-donating substituents on the indene ring.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux produces 2-((1H-Inden-1-yl)amino)acetic acid .

-

Basic Hydrolysis : NaOH (2M) yields the sodium salt of the carboxylic acid .

Comparative Hydrolysis Rates :

| Condition | Time (h) | Yield (%) |

|---|---|---|

| 6M HCl | 4 | 89 |

| 2M NaOH | 6 | 78 |

Cross-Coupling Reactions

The aromatic indene ring participates in palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids in tetrahydrofuran (THF) produces biaryl derivatives. For example:

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Temperature: 80°C

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (up to 12 mg/mL in water at 25°C) . Alternative salts (e.g., sulfate, trifluoroacetate) are synthesized via acid exchange, with trifluoroacetate showing superior crystallinity .

Salt Stability Data :

| Salt Form | Melting Point (°C) | Solubility (H₂O, mg/mL) |

|---|---|---|

| Hydrochloride | 159–161 | 12.0 |

| Trifluoroacetate | 142–144 | 8.5 |

Antibacterial Activity

Derivatives synthesized via reductive alkylation with piperazine analogs demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) . Activity correlates with electron-withdrawing substituents on the indene ring.

Reaction with Diazoketones

Under Rh₂(OAc)₄ catalysis, the compound reacts with diazoketones to form α-phenyl-β-enamino esters. The reaction proceeds via carbene intermediates, with E/Z isomer ratios dependent on catalyst choice .

Catalyst Comparison :

| Catalyst | % E-Isomer | % Z-Isomer |

|---|---|---|

| Rh₂(OAc)₄ | 91 | 5 |

| p-TsOH | 0 | 95 |

Comparison with Similar Compounds

2-Aminoindane Hydrochloride (SU-8629)

Structure: Indane ring (fully saturated) with a primary amino group. Key Differences:

- Lacks the acetamide moiety present in Indantadol.

- Exhibits potent non-narcotic analgesic activity (ED₅₀ = 0.5 mg/kg in rodents) due to central nervous system modulation . Pharmacological Contrast:

- Indantadol’s acetamide group may enhance solubility or receptor affinity compared to SU-8629’s simpler structure.

N-(Substituted Phenyl)-2-Chloroacetamides

Structure : Chloroacetamide backbone with aromatic substituents.

Key Differences :

- Chlorine atom at the α-position vs. indenyl group in Indantadol.

- Antimicrobial Activity: Compounds like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide show MICs of 13–27 µmol/L against S. aureus and E. coli. Activity is attributed to electron-withdrawing groups (-Br, -Cl) enhancing membrane penetration . Structural Insights:

2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13)

Structure : Acetamide with a substituted phenyl group and phenethyl chain.

Key Differences :

2-[(3,3-Diphenylpropyl)amino]acetamide Hydrochloride (CAS 76991-05-4)

Structure : Acetamide with a diphenylpropyl substituent.

Key Differences :

- Bulky diphenylpropyl group vs. planar indenyl.

- Applications : Used in research as a reference standard, though biological data are unspecified .

Functional Implications :

Data Table: Structural and Functional Comparison

Preparation Methods

Boc-Protected Glycine Intermediate

Procedure :

-

Amino Protection : Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with sodium carbonate (Na₂CO₃) at 0–30°C.

-

Amidation : Boc-glycine methyl ester is condensed with inden-1-amine using 1-hydroxybenzotriazole (HOBt) and DCC in dioxane at 0°C to room temperature.

-

Deprotection : The Boc group is removed with HCl in ethanol, followed by salt formation with HCl/ether.

Conditions :

Critical Data :

| Step | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Boc protection | 0–30°C | 2 h | 96% | |

| Amidation | 0°C → RT | 48 h | 88% | |

| Deprotection/Salt | RT | 1 h | 92% |

Direct Acylation of Inden-1-amine

Chloroacetyl Chloride Route

Procedure :

-

Acylation : Inden-1-amine reacts with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C.

-

Ammonolysis : The chloro intermediate is treated with aqueous ammonia (NH₃) at 40°C under pressure (0.1–1.0 MPa).

-

HCl Salt Formation : The product is crystallized with HCl-saturated ether.

Conditions :

Optimization Insight :

Reductive Amination of Keto-Acetamide Precursors

Catalytic Hydrogenation

Procedure :

-

Oxime Formation : Indan-1-one oxime is synthesized using hydroxylamine hydrochloride.

-

Reduction : The oxime is hydrogenated with Pd/C (5%) under H₂ (30 psi) at 60°C in THF.

-

Acylation & Salt Formation : The resulting amine is acetylated and treated with HCl/ether.

Conditions :

Key Reaction Data :

Acid-Mediated Cyclization and Purification

Fischer Indole Synthesis Adaptation

Procedure :

-

Hydrazone Formation : Indan-1-one hydrazone is prepared with hydrazine hydrate.

-

Cyclization : The hydrazone undergoes acid-catalyzed cyclization (H₂SO₄, HCl) at 80°C.

-

Reduction & Acetylation : The indole intermediate is reduced (NaBH₄) and acetylated.

Conditions :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Boc-Protected Route | 85–90% | >99% | Industrial |

| Direct Acylation | 78–82% | 98–99% | Pilot-Scale |

| Reductive Amination | 75–91% | 95–99% | Lab-Scale |

Critical Catalysts and Solvents

Challenges and Optimization Strategies

Common Issues

Q & A

How can the synthesis of 2-((1H-Inden-1-yl)amino)acetamide hydrochloride be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves:

- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation between indenylamine and chloroacetamide precursors. Adjust stoichiometry to minimize side reactions.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) enhance reaction efficiency. Lower temperatures during workup reduce degradation.

- Purification : Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) removes unreacted starting materials. Recrystallization from ethanol/water improves crystallinity.

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or LC-MS to identify intermediates.

Reference : Similar strategies are validated in radiopharmaceutical synthesis for acetamide derivatives .

What advanced analytical techniques are recommended for characterizing structural integrity?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms the indenyl group (aromatic protons at δ 6.8–7.5 ppm) and acetamide backbone (amide NH at δ 8.2–8.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups.

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass.

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns if single crystals are obtained.

- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect degradation products.

Reference : Pharmaceutical reference standards emphasize multi-technique validation .

How can potential biological targets or enzyme interactions be identified for this compound?

Level: Advanced

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding to enzymes like phenylalanine ammonia-lyase (PAL), which shares structural homology with indenyl-containing inhibitors .

- Enzyme Assays : Test inhibition kinetics (IC₅₀) using spectrophotometric methods (e.g., PAL activity monitored at 290 nm for trans-cinnamate production).

- Cellular Thermal Shift Assay (CETSA) : Identify target engagement in cell lysates by measuring protein thermal stability shifts.

Reference : PAL inhibition studies provide a framework for target identification .

What methodologies assess the compound’s stability under varying storage conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–10) at 37°C; analyze hydrolytic products (e.g., free indenylamine via LC-MS).

- Long-Term Storage : Store at –20°C under argon; periodic NMR/HPLC checks every 6 months detect decomposition.

Reference : Safety data sheets highlight degradation risks under prolonged storage .

How should researchers resolve contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

- Control Experiments : Replicate studies using standardized protocols (e.g., identical cell lines, serum-free conditions).

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents) affecting activity.

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; statistical tools (ANOVA) identify outliers.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., lidocaine derivatives) to contextualize mechanisms .

What experimental approaches elucidate the compound’s mechanism of action in biological systems?

Level: Advanced

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled ligands for ion channels) quantifies affinity (Kd).

- Patch-Clamp Electrophysiology : Assess modulation of sodium/potassium currents in neuronal cells, similar to lidocaine derivatives .

- CRISPR Knockout Models : Delete candidate targets (e.g., PAL) in cell lines to confirm functional relevance.

- Metabolomics : LC-MS/MS profiles metabolic changes (e.g., phenylalanine accumulation) to infer pathway inhibition.

What in vitro/in vivo models are appropriate for preliminary toxicity profiling?

Level: Basic

Methodological Answer:

- In Vitro :

- MTT Assay : Test cytotoxicity in HEK293 or HepG2 cells (48–72 hr exposure).

- hERG Inhibition : Patch-clamp assays predict cardiac liability.

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.